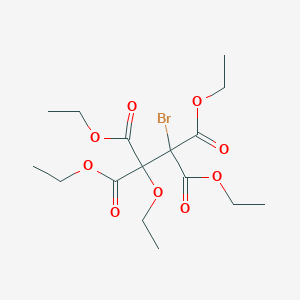
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C14H21BrO9 It is a derivative of ethanetetracarboxylic acid and is characterized by the presence of bromine and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate typically involves the esterification of ethanetetracarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The bromination of the resulting tetraethyl ethanetetracarboxylate is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to facilitate the esterification and bromination steps.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ethoxyethane derivatives with different functional groups.
Reduction: Formation of tetraethyl ethanetetracarboxylate or its alcohol derivatives.
Oxidation: Formation of tetraethyl ethanetetracarboxylic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the ethoxy groups can enhance the compound’s solubility and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar structure but lacks the bromine and ethoxy groups.
Tetrakis(ethoxycarbonyl)ethane: Another derivative of ethanetetracarboxylic acid with different substituents.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
113563-34-1 |
|---|---|
Molekularformel |
C16H25BrO9 |
Molekulargewicht |
441.27 g/mol |
IUPAC-Name |
tetraethyl 1-bromo-2-ethoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C16H25BrO9/c1-6-22-11(18)15(17,12(19)23-7-2)16(26-10-5,13(20)24-8-3)14(21)25-9-4/h6-10H2,1-5H3 |
InChI-Schlüssel |
JJGPDDBCXYCGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)(C(C(=O)OCC)(C(=O)OCC)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


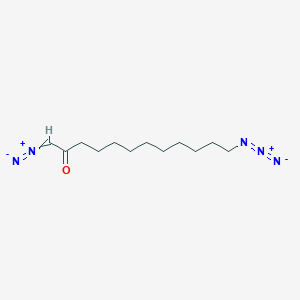
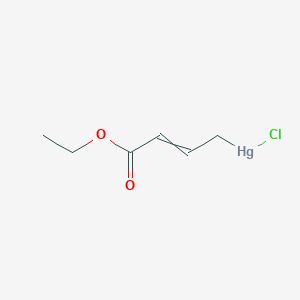

![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
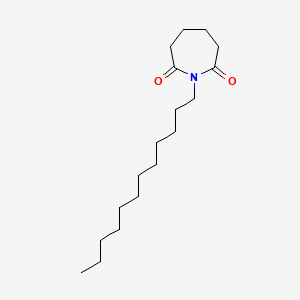
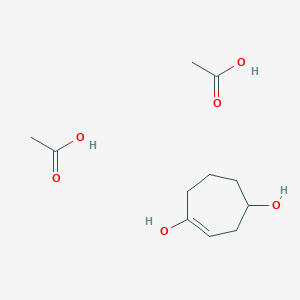

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
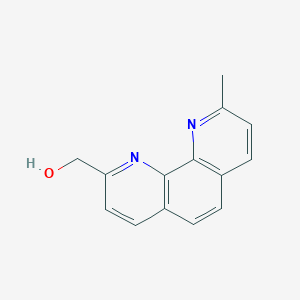
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
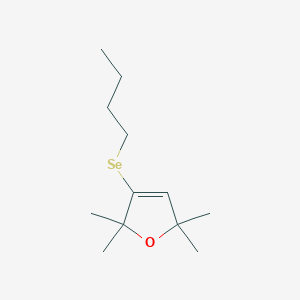
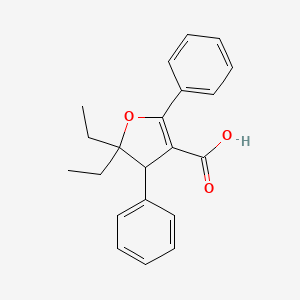
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
